Product packaging for Butylphthalide metabolite M2(Cat. No.:CAS No. 1485081-46-6)

Butylphthalide metabolite M2

Cat. No.: B12936494
CAS No.: 1485081-46-6
M. Wt: 204.22 g/mol
InChI Key: QDCRZMFQANAANQ-UHFFFAOYSA-N
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Description

Overview of 3-n-Butylphthalide (NBP) Biotransformation

3-n-Butylphthalide (NBP) is a compound that undergoes extensive metabolism in the human body. nih.govresearchgate.netwikipedia.org Following oral administration, NBP is subject to a variety of biotransformation reactions. nih.govresearchgate.net The primary metabolic pathways involve hydroxylation of the alkyl side chain, particularly at the 3-, ω-1 (10-), and ω (11-) positions, followed by further oxidation and conjugation. nih.govscispace.com In humans, a total of 23 metabolites have been identified in plasma and urine. nih.govresearchgate.netresearchgate.net The majority of the administered dose is recovered in the urine, primarily as NBP-11-oic acid (M5-2) and glucuronide conjugates of M5-2 and mono-hydroxylated products. nih.govresearchgate.net In rats, a study using radiolabeled [14C]NBP identified 49 metabolites in plasma, urine, and feces, with oxidation, glucuronidation, and sulfation being the main metabolic routes. nih.gov

The biotransformation of NBP is catalyzed by multiple enzymes. nih.gov In vitro studies have shown that cytochrome P450 (P450) isoforms, especially CYP3A4, 2E1, and 1A2, are involved in the initial hydroxylation steps to form metabolites like 3-hydroxy-NBP (M3-1), 10-hydroxy-NBP (M3-2), and 11-hydroxy-NBP. nih.govresearchgate.net Subsequent oxidation to form 10-keto-NBP (M2) and NBP-11-oic acid (M5-2) is catalyzed by P450 enzymes, alcohol dehydrogenase, and aldehyde dehydrogenase. nih.govresearchgate.netscispace.com

Identification of 10-keto-NBP (Metabolite M2) as a Major Circulating Metabolite of NBP

Among the numerous metabolites of NBP, 10-keto-NBP, also designated as M2, has been identified as one of the major circulating metabolites in humans. nih.govresearchgate.netnih.gov Studies have shown that following a single oral dose of NBP, the systemic exposure to its major metabolites is significantly higher than that of the parent compound. nih.govwikipedia.org Specifically, the area under the curve (AUC) for M2 was found to be 1.6-fold higher than that of NBP. nih.govresearchgate.netscispace.com This indicates that a substantial portion of NBP is converted to M2 and other metabolites, which then circulate in the bloodstream.

The formation of M2 is a result of the oxidation of its precursor, 10-hydroxy-NBP (M3-2). nih.govresearchgate.net Human subcellular fraction experiments have demonstrated that P450 enzymes and alcohol dehydrogenase are involved in this conversion. nih.gov The characterization of M2 as a major metabolite underscores the extensive first-pass metabolism of NBP and highlights the importance of considering the metabolic profile when evaluating the biological activity and disposition of the parent drug. frontiersin.org

Data on Major NBP Metabolites

The following table summarizes the major circulating metabolites of NBP in human plasma and their relative exposure compared to the parent compound.

MetaboliteDesignationArea Under the Curve (AUC) Fold-Increase vs. NBP
10-keto-NBPM21.6
3-hydroxy-NBPM3-12.9
10-hydroxy-NBPM3-210.3
NBP-11-oic acidM5-24.1

Data sourced from studies on NBP metabolism in humans. nih.govresearchgate.netscispace.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12O3 B12936494 Butylphthalide metabolite M2 CAS No. 1485081-46-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1485081-46-6

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

3-(3-oxobutyl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C12H12O3/c1-8(13)6-7-11-9-4-2-3-5-10(9)12(14)15-11/h2-5,11H,6-7H2,1H3

InChI Key

QDCRZMFQANAANQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1C2=CC=CC=C2C(=O)O1

Origin of Product

United States

Biochemical Pathways and Enzymology of 10 Keto Nbp M2 Formation

Primary Metabolic Pathways of NBP Leading to Metabolite M2

The journey from NBP to its metabolite M2 is primarily characterized by chemical modifications on its alkyl side chain. nih.govresearchgate.netresearchgate.net This transformation is a classic example of xenobiotic metabolism, where the body employs a series of enzymatic reactions to alter foreign compounds, often to facilitate their excretion. The principal metabolic routes leading to M2 involve initial hydroxylation followed by subsequent oxidation. nih.govresearchgate.netresearchgate.net

Hydroxylation on the Alkyl Side Chain

The initial and crucial step in the metabolic cascade leading to M2 is the hydroxylation of the alkyl side chain of NBP. nih.govresearchgate.netresearchgate.net This reaction introduces a hydroxyl (-OH) group onto the butyl chain, significantly altering the molecule's polarity and creating a substrate for further enzymatic action. Specifically, hydroxylation at the ω-1 (10-position) and ω (11-position) carbons of the butyl side chain is a key event. nih.govresearchgate.netresearchgate.net This process results in the formation of precursor metabolites, most notably 10-hydroxy-NBP (M3-2) and 11-hydroxy-NBP. nih.govresearchgate.netresearchgate.net Research has shown that 10-hydroxy-NBP is a major circulating metabolite of NBP in humans. nih.govresearchgate.netresearchgate.net

Subsequent Oxidation Processes

Following the initial hydroxylation, the newly introduced hydroxyl groups on the NBP molecule undergo further oxidation. nih.govresearchgate.netresearchgate.net This is a critical step that directly leads to the formation of 10-keto-NBP (M2). The hydroxyl group at the 10-position of the precursor metabolite, 10-hydroxy-NBP, is oxidized to a ketone group, yielding M2. nih.govresearchgate.netresearchgate.net This transformation is a pivotal event in the metabolic fate of NBP. Concurrently, other oxidative pathways can occur, such as the oxidation of 11-hydroxy-NBP to NBP-11-oic acid (M5-2). nih.govresearchgate.netresearchgate.net

Enzymatic Catalysis in 10-keto-NBP (M2) Generation

The biotransformation of NBP to M2 is not a spontaneous process but is meticulously orchestrated by a series of enzymes. The key players in this enzymatic catalysis are the Cytochrome P450 monooxygenases, alcohol dehydrogenases, and aldehyde dehydrogenases. nih.govresearchgate.netresearchgate.netclinpgx.org

Role of Cytochrome P450 Isoforms in Precursor Formation (e.g., CYP3A4, CYP2E1, CYP1A2)

The initial hydroxylation of NBP to its precursor metabolites is primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. nih.govresearchgate.netresearchgate.net In vitro studies have identified several CYP isoforms that are involved in this process. Specifically, CYP3A4, CYP2E1, and CYP1A2 have been shown to play a significant role in the formation of the hydroxylated precursors of M2. nih.govresearchgate.netresearchgate.net These enzymes are predominantly found in the liver and are central to the metabolism of a vast array of drugs and other foreign compounds. nih.govnih.gov The involvement of multiple CYP isoforms suggests a broad capacity for NBP metabolism in humans. nih.govresearchgate.netresearchgate.net

Involvement of Alcohol Dehydrogenase and Aldehyde Dehydrogenase

Following the initial CYP-mediated hydroxylation, the subsequent oxidation of the hydroxylated intermediates involves other classes of enzymes. nih.govresearchgate.netresearchgate.net Alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) are key enzymes in the oxidation of the hydroxyl group of 10-hydroxy-NBP to the ketone group of 10-keto-NBP (M2). nih.govresearchgate.netresearchgate.netclinpgx.org These enzymes are crucial in the metabolism of both endogenous and exogenous alcohols and aldehydes. clinpgx.orgwikipedia.orgresearchgate.netpharmgkb.org Human subcellular fraction experiments have confirmed that both P450 enzymes and alcohol/aldehyde dehydrogenases are involved in the generation of M2 from its hydroxylated precursors. nih.govresearchgate.netresearchgate.net

Specific Precursor Metabolites in M2 Biosynthesis (e.g., 10-hydroxy-NBP, 11-hydroxy-NBP)

The direct precursor to 10-keto-NBP (M2) is 10-hydroxy-NBP (M3-2). nih.govresearchgate.netresearchgate.net The formation of M2 is a result of the oxidation of the hydroxyl group at the 10th position of the butyl side chain of this precursor. While 11-hydroxy-NBP is also a major primary metabolite of NBP, its further oxidation leads to the formation of NBP-11-oic acid (M5-2), a different metabolic endpoint. nih.govresearchgate.netresearchgate.net Therefore, the regioselective hydroxylation of the butyl side chain is a critical determinant of the subsequent metabolic fate of NBP, with the formation of 10-hydroxy-NBP being the essential prerequisite for the biosynthesis of M2. nih.govresearchgate.netresearchgate.net

Enzyme ClassSpecific Isoforms/EnzymesRole in M2 Formation
Cytochrome P450 (CYP) CYP3A4, CYP2E1, CYP1A2Catalyze the initial hydroxylation of NBP to form precursor metabolites like 10-hydroxy-NBP.
Alcohol Dehydrogenase (ADH) Not specifiedInvolved in the oxidation of the hydroxyl group of 10-hydroxy-NBP.
Aldehyde Dehydrogenase (ALDH) Not specifiedAlso participates in the oxidation process leading to the formation of the keto group in M2.
Precursor MetaboliteSubsequent MetaboliteKey Transformation
3-n-butylphthalide (NBP)10-hydroxy-NBP (M3-2)Hydroxylation at the 10-position of the alkyl side chain.
10-hydroxy-NBP (M3-2)10-keto-NBP (M2)Oxidation of the 10-hydroxyl group to a keto group.
3-n-butylphthalide (NBP)11-hydroxy-NBPHydroxylation at the 11-position of the alkyl side chain.
11-hydroxy-NBPNBP-11-oic acid (M5-2)Oxidation of the 11-hydroxyl group to a carboxylic acid.

Characterization of 10-keto-NBP (M2) in Biological Matrices

The metabolite 10-keto-NBP (M2) has been successfully identified and characterized in various biological matrices following the administration of 3-n-butylphthalide (NBP). In human studies, M2 is detected in both plasma and urine, confirming it as a product of NBP metabolism in the body. nih.govresearchgate.net It is considered one of the major circulating metabolites, alongside 3-hydroxy-NBP (M3-1), 10-hydroxy-NBP (M3-2), and NBP-11-oic acid (M5-2). nih.govnih.gov

The structural elucidation and quantification of 10-keto-NBP (M2) in biological samples rely on advanced analytical techniques. Methods such as liquid chromatography coupled with mass spectrometry (LC-MS) are instrumental for the separation, detection, and identification of metabolites from complex biological fluids. researchgate.net The characterization process is further supported by the use of reference standards. For the major metabolites of NBP, including M2, these standards have been generated through microbial biotransformation, utilizing fungal strains like Cunninghamella blakesleana to produce the required compounds for analytical validation. nih.govresearchgate.net

Table 2: Relative Systemic Exposure of Major NBP Metabolites in Humans
CompoundMetabolite DesignationRelative AUC vs. NBP (Ratio)
10-keto-NBPM21.6
3-hydroxy-NBPM3-12.9
10-hydroxy-NBPM3-210.3
NBP-11-oic acidM5-24.1

Advanced Analytical Methodologies for 10 Keto Nbp M2 Characterization

Chromatographic Separation Techniques

Effective separation of M2 from its parent compound and other metabolites is a critical first step in its analysis. Given the structural similarities among these compounds, high-efficiency chromatographic techniques are essential.

Ultra-Performance Liquid Chromatography (UPLC) in Metabolite Profiling

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology operates at higher pressures than traditional HPLC, resulting in dramatically improved resolution, speed, and sensitivity. austinpublishinggroup.com In the context of NBP metabolism, UPLC is instrumental for comprehensive metabolite profiling. researchgate.net When coupled with UV and mass spectrometry detectors, UPLC systems can effectively separate M2 from its parent drug NBP and other major metabolites, such as 3-hydroxy-NBP (M3-1), 10-hydroxy-NBP (M3-2), and NBP-11-oic acid (M5-2), within a short analytical run time. researchgate.netovid.com This high-resolution separation is crucial for preventing co-elution and ensuring accurate identification and quantification of each metabolic species in biological samples like plasma and urine. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification and Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the definitive identification and quantification of metabolites in complex biological fluids. nih.govmdpi.comrsc.org This method combines the superior separation capabilities of liquid chromatography (either HPLC or UPLC) with the high selectivity and sensitivity of tandem mass spectrometry. nih.govnih.gov For M2, validated LC-MS/MS methods have been developed for its simultaneous determination alongside NBP and other key metabolites in human plasma. nih.gov These assays demonstrate excellent linearity and low limits of quantification, often in the low ng/mL range. nih.govnih.gov The specificity of LC-MS/MS allows it to distinguish between isomeric metabolites, which is essential for building accurate pharmacokinetic models. nih.gov

Mass Spectrometry-Based Detection and Structural Elucidation

Mass spectrometry is the cornerstone of M2 analysis, providing not only quantitative data but also critical information for structural confirmation.

Electrospray Ionization (ESI) Modes for Specific Metabolite Detection (e.g., Positive ESI for M2)

Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, making it ideal for analyzing thermally labile molecules like drug metabolites. nih.govnih.gov The ionization can be performed in either positive or negative mode, depending on the chemical nature of the analyte. nebiolab.com For the analysis of NBP and its metabolites, a combination of modes is often necessary for comprehensive detection. Specifically, the metabolite M2 (10-keto-NBP) is readily protonated and is therefore detected with high sensitivity in the positive electrospray ionization ([M+H]⁺) mode. researchgate.netnih.gov In contrast, other metabolites like M3-1 and M5-2 are monitored in negative ESI mode. researchgate.netnih.gov This strategic switching between ionization modes within a single analytical run allows for the simultaneous and optimized detection of a suite of metabolites with diverse physicochemical properties. nih.gov

Multiple Reaction Monitoring (MRM) for Quantitative Analysis

Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is a highly specific and sensitive scanning mode used on triple quadrupole mass spectrometers for targeted quantification. wikipedia.orgspringernature.com In an MRM experiment, the first quadrupole (Q1) is set to select a specific precursor ion (the protonated molecule of M2, in this case), which is then fragmented in the collision cell (q2). The third quadrupole (Q3) is then set to monitor for a specific, characteristic fragment ion. wikipedia.org This precursor-to-product ion "transition" is highly specific to the target analyte, significantly reducing chemical noise and improving detection limits. nih.gov For the quantitative analysis of M2, the specific MRM transition monitored is typically from the precursor ion at a mass-to-charge ratio (m/z) of 205 to the product ion at m/z 145. researchgate.net

Table 1: MRM Parameters for M2 Quantification
MetabolitePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
10-keto-NBP (M2)205145Positive ESI researchgate.net

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF MS) for High-Resolution Metabolite Identification

Quadrupole Time-of-Flight (Q-TOF) mass spectrometry is a hybrid technique that combines a quadrupole mass filter with a high-resolution time-of-flight mass analyzer. bruker.comnih.gov This combination provides high mass accuracy (typically within 5 ppm) and high resolution, enabling the determination of the elemental composition of an unknown compound from its exact mass. sciex.comresearchgate.net Q-TOF MS is particularly valuable for metabolite identification and structural elucidation. mdpi.comlbl.govnih.gov In the study of NBP metabolism, UPLC-Q-TOF MS has been used to identify a wide range of metabolites, including M2, in human plasma and urine. researchgate.net The high-energy mass spectrum of M2 generated by Q-TOF MS reveals characteristic fragment ions (e.g., at m/z 187.074, 145.063, and 117.071) that help confirm the modification on the n-butyl side chain and definitively identify the structure as 10-keto-NBP. researchgate.net

Table 2: High-Resolution Mass Spectrometry Data for M2
MetaboliteChemical FormulaObserved IonKey Fragment Ions (m/z)InstrumentationReference
10-keto-NBP (M2)C₁₂H₁₂O₃[M+H]⁺187.074, 145.063, 117.071UPLC-Q-TOF MS researchgate.net

Fragmentation Profiles in Mass Spectrometry

Mass spectrometry (MS) is a pivotal tool for the structural elucidation of drug metabolites. In the characterization of 10-keto-NBP (M2), a major metabolite of 3-n-butylphthalide (NBP), high-energy collision-induced dissociation mass spectrometry provides a distinct fragmentation profile that allows for its identification. The chemical formula for M2 is C12H12O3. researchgate.net Analysis in positive electrospray ionization mode (ESI+) reveals a protonated molecular ion [M+H]+ at a mass-to-charge ratio (m/z) of 205.087. researchgate.net

The fragmentation pattern is characterized by specific cleavages on the n-butyl side chain, which is the site of metabolic modification. researchgate.net Key fragment ions are observed at m/z 187.074, corresponding to a neutral loss of water (H2O), and at m/z 145.063. researchgate.netresearchgate.net This latter fragment is particularly significant as it is also a major fragment in the mass spectrum of the parent drug, NBP, suggesting that the core phthalide (B148349) structure remains intact. researchgate.net Another important fragment ion is found at m/z 117.071, which further confirms that the modification occurred on the n-butyl side chain. researchgate.net

The table below summarizes the key fragmentation data for 10-keto-NBP (M2) obtained under high-collision energy.

Table 1: High-Energy Fragmentation Profile of 10-keto-NBP (M2)

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss
205.087 [M+H]⁺ 187.074 H₂O
205.087 [M+H]⁺ 145.063 C₃H₄O

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

While mass spectrometry provides critical information regarding molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy offers definitive structural confirmation by mapping the carbon-hydrogen framework. For 10-keto-NBP (M2), both ¹H NMR and ¹³C NMR data are essential for unequivocally identifying the position of the newly introduced keto group. researchgate.net

When comparing the NMR spectra of M2 to its parent compound, NBP, the signals corresponding to the aromatic protons and carbons, as well as the C-1 and CH-3 positions of the phthalide ring, remain largely unchanged. researchgate.net However, significant downfield shifts are observed for the signals of the n-butyl side chain, indicating a change in the electronic environment of these atoms. researchgate.net

The most telling evidence for the position of the carbonyl group comes from the dramatic downfield shifts of the C-11 methyl group signals, from δH 0.90 and δC 13.9 in NBP to δH 2.13 and δC 30.4 in M2. researchgate.net This substantial shift is indicative of a neighboring carbonyl moiety. The structural assignment is further solidified by the appearance of a new carbonyl signal in the ¹³C NMR spectrum at δC 210.6 and the disappearance of two hydrogen signals from the n-butyl side chain, consistent with the oxidation of the C-10 methylene (B1212753) group to a ketone. researchgate.net

The following table presents the ¹H and ¹³C NMR chemical shifts for the n-butyl side chain of 10-keto-NBP (M2), which confirm its structure. researchgate.net

Table 2: ¹H and ¹³C NMR Chemical Shift Data for the Side Chain of 10-keto-NBP (M2)

Position ¹H Chemical Shift (δ ppm, multiplicity) ¹³C Chemical Shift (δ ppm)
8 2.50 (m), 2.94 (m) 41.2
9 1.62 (m) 17.6
10 - 210.6

Spatial Distribution Analysis in Preclinical Models (e.g., MALDI-TOF-MS Imaging)

Understanding the spatial distribution of a drug and its metabolites within tissues is crucial for assessing its pharmacological and toxicological profile. Studies on the parent drug, 3-n-butylphthalide (NBP), in preclinical rat models have shown that NBP-related compounds are rapidly and widely distributed throughout the body following oral administration. nih.gov

Quantitative analysis using methods like oxidative combustion has detected high concentrations of NBP and its metabolites in organs such as the stomach, small intestine, liver, kidney, fat, bladder, and ovary. nih.gov This broad distribution suggests extensive systemic exposure to NBP-related substances, including 10-keto-NBP (M2). nih.gov

While these methods provide quantitative data on organ-level distribution, advanced techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) imaging are capable of providing more granular detail on the localization of specific molecules within tissue microstructures. researchgate.netnih.gov MALDI-MS imaging allows for the visualization of the spatial distribution of drugs and their metabolites across thin sections of tissue, such as the brain, revealing patterns of accumulation in specific anatomical regions. thermofisher.comdiva-portal.org Although studies utilizing MALDI-TOF-MS imaging specifically for the 10-keto-NBP (M2) metabolite are not widely reported, the technique represents a powerful methodology for future investigations into its precise localization in target tissues and organs. Such analysis could provide valuable insights into its mechanism of action and potential for off-target effects.

In Vitro and Preclinical Investigations of 10 Keto Nbp M2

Exploration of Potential Biological Activities in Cellular Models

The investigation into the biological effects of 10-keto-NBP (M2) at the cellular level is crucial to understanding its potential mechanisms of action. Although studies focusing exclusively on M2 are limited, the known activities of its precursor, NBP, provide a foundation for hypothesizing its potential roles in neuro-immune responses, inflammation, oxidative stress, and cellular signaling.

Assessment of Modulatory Effects on Neuroimmune Responses

Neuroinflammation is a key pathological feature of many neurological disorders, involving the activation of immune cells in the central nervous system, such as microglia and astrocytes. The parent compound, NBP, has demonstrated the ability to modulate neuro-immune responses. It is plausible that M2 contributes to these effects. For instance, NBP has been shown to influence microglial polarization, a process where microglia adopt different functional phenotypes (pro-inflammatory M1 or anti-inflammatory M2). nih.gov By promoting a shift towards the M2 phenotype, NBP helps to resolve inflammation and promote tissue repair. Given that M2 is a major metabolite, it may play a role in this immunomodulatory activity.

Investigation of Potential Anti-inflammatory Properties

The anti-inflammatory effects of NBP are well-documented and are thought to be a significant contributor to its neuroprotective actions. nih.gov NBP has been shown to inhibit the production of pro-inflammatory mediators. nih.gov This inhibition is often linked to the modulation of key inflammatory signaling pathways. It is hypothesized that 10-keto-NBP (M2) may share or contribute to these anti-inflammatory properties, potentially by interfering with the molecular cascades that lead to the production of inflammatory cytokines and enzymes.

Evaluation of Antioxidant Capacities

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a critical factor in neuronal damage in various neurological conditions. The parent compound, NBP, is known to possess antioxidant properties, protecting cells from oxidative damage. nih.gov It is suggested that NBP's metabolites, including M2, could be involved in this antioxidant defense. The potential mechanisms could involve the direct scavenging of free radicals or the enhancement of endogenous antioxidant systems.

Examination of Effects on Cellular Signaling Pathways

The biological activities of NBP are underpinned by its interaction with multiple cellular signaling pathways. nih.gov It is reasonable to speculate that 10-keto-NBP (M2) also exerts its effects by modulating these critical pathways. Key pathways influenced by NBP include those involved in inflammation, cell survival, and antioxidant responses. Further research is needed to delineate the specific interactions of M2 with these signaling cascades and to determine its potency relative to the parent compound.

Table 1: Potential Cellular Signaling Pathways Modulated by NBP and Potentially by 10-keto-NBP (M2)

Signaling PathwayPrimary FunctionPotential Effect of Modulation
NF-κBRegulation of inflammation and immunityInhibition, leading to reduced production of pro-inflammatory cytokines. nih.gov
Nrf2Cellular defense against oxidative stressActivation, leading to increased expression of antioxidant enzymes. frontiersin.org
PI3K/AktPromotion of cell survival and proliferationActivation, leading to enhanced neuronal survival. nih.gov

This table is based on data for the parent compound, 3-n-butylphthalide (NBP). The specific effects of 10-keto-NBP (M2) on these pathways require direct investigation.

Role in Disease Models

The ultimate therapeutic potential of a compound is evaluated in preclinical models of human diseases. While specific studies on the efficacy of isolated 10-keto-NBP (M2) in neurological disorder models are not yet widely available, the extensive research on NBP provides a strong rationale for investigating the role of its metabolites.

Analysis in Preclinical Models of Neurological Disorders

NBP has been extensively studied in various preclinical models of neurological disorders, most notably ischemic stroke. nih.govresearchgate.net In these models, NBP has been shown to reduce infarct volume, improve neurological deficits, and promote functional recovery. researchgate.net These beneficial effects are attributed to its multifaceted mechanism of action, including anti-inflammatory, antioxidant, and anti-apoptotic properties. nih.gov Given that 10-keto-NBP (M2) is a major and persistent metabolite of NBP in circulation, it is highly probable that it contributes significantly to the observed neuroprotective effects in these disease models. Future research should focus on administering M2 directly in these models to ascertain its specific contribution to the therapeutic efficacy of NBP.

Table 2: Observed Neuroprotective Effects of NBP in Preclinical Models of Ischemic Stroke

ParameterObservationPotential Contribution of 10-keto-NBP (M2)
Infarct VolumeSignificant reduction in the size of the damaged brain tissue. nih.govMay contribute to neuronal survival in the ischemic penumbra.
Neurological DeficitImprovement in motor and sensory function. researchgate.netCould be involved in preserving neuronal function and promoting recovery.
Cerebral Blood FlowEnhancement of microcirculation in the ischemic area.Potential role in improving blood supply to at-risk brain tissue.
Brain EdemaReduction in swelling of the brain tissue post-stroke. nih.govMay help in maintaining the integrity of the blood-brain barrier.

This table summarizes findings for the parent compound, 3-n-butylphthalide (NBP). The direct effects of 10-keto-NBP (M2) in these models are yet to be fully elucidated.

Investigation of Its Contribution to Observed Effects of NBP in Animal Models

While it is understood that NBP undergoes extensive metabolism, with M2 being a major circulating metabolite, the research community has not yet published investigations that administer M2 independently in animal models of neurological disorders to assess its specific activities. Consequently, it is not possible to definitively state whether M2 possesses neuroprotective, anti-inflammatory, or other beneficial effects that contribute to the therapeutic outcomes observed with NBP treatment. The potential for M2 to be an active metabolite, an inactive byproduct, or even to have opposing effects remains to be determined through future targeted research.

Comparative Pharmacodynamic Characterization with Parent Compound NBP

A direct comparative pharmacodynamic characterization of 10-keto-NBP (M2) and its parent compound, 3-n-butylphthalide (NBP), is not available in the published scientific literature. Such a comparison would require studies that evaluate the biological effects of both compounds in parallel, which have not been reported.

Relative Biological Potency Assessment

There is no available data to assess the relative biological potency of 10-keto-NBP (M2) compared to NBP. Determining the relative potency would necessitate in vitro or in vivo studies that measure the concentration of each compound required to produce a specific pharmacological effect. Without such studies, it is impossible to know if M2 is more potent, less potent, or equipotent to NBP in any biological activity.

Microbial Biotransformation for 10 Keto Nbp M2 Research Standards

Application of Microbial Systems for Metabolite Synthesis (e.g., Cunninghamella blakesleana)

Microbial systems, especially fungi, have emerged as valuable tools for producing drug metabolites. These microorganisms possess diverse enzymatic machinery, including cytochrome P450 monooxygenases, that can catalyze a wide range of reactions, often mimicking mammalian metabolism. slideshare.netnih.gov This capability makes them ideal "green factories" for synthesizing metabolites that are difficult to produce through conventional chemical methods.

A prime example of this application is the use of the filamentous fungus Cunninghamella blakesleana to produce reference standards for the major circulating metabolites of 3-n-butylphthalide (NBP), including 10-keto-NBP (M2). researchgate.net Studies have demonstrated that C. blakesleana can effectively transform NBP into several of its key metabolites, providing a reliable source of these compounds for further investigation. researchgate.net The biotransformation process typically involves incubating the parent drug with the microbial culture, followed by extraction and purification of the resulting metabolites. nih.gov

The versatility of Cunninghamella species extends beyond NBP. They have been successfully employed in the biotransformation of a wide array of compounds, including flavonoids, steroids, and other drugs, showcasing their broad applicability in pharmaceutical research. nih.govnih.govresearchgate.netsemanticscholar.org The enzymes within Cunninghamella, such as aminopyrine N-demethylase, aniline hydroxylase, and 11-beta hydroxylase, contribute to its metabolic prowess. researchgate.net

Table 1: Examples of Compounds Biotransformed by Cunninghamella Species

Substrate Cunninghamella Species Key Metabolites Produced
3-n-Butylphthalide (NBP) C. blakesleana 10-keto-NBP (M2), 3-hydroxy-NBP, 10-hydroxy-NBP, NBP-11-oic acid
Triptolide C. blakesleana 5α-hydroxytriptolide, 1β-hydroxytriptolide, triptodiolide
Metoprolol C. blakesleana Various hydroxylated and O-demethylated metabolites

Advantages of Fungi-Mediated Biotransformation for Metabolite Production

The use of fungi for producing drug metabolites offers several distinct advantages over traditional chemical synthesis and other biological systems. nih.govnih.gov These benefits have positioned fungal biotransformation as a cornerstone of modern drug development and metabolic research.

One of the most significant advantages is the high degree of regio- and stereoselectivity exhibited by fungal enzymes. researchgate.netnih.gov This precision allows for the synthesis of specific isomers of a metabolite, which is often difficult and costly to achieve through chemical means. Fungi can perform a variety of chemical reactions, including hydroxylation, oxidation, reduction, and hydrolysis, with remarkable specificity. mdpi.com

Furthermore, fungi-mediated biotransformation is often more environmentally friendly and cost-effective. nih.govwisdomlib.org These processes are typically conducted under mild conditions, reducing energy consumption and the need for harsh chemical reagents. The ability to use whole-cell cultures simplifies the process, as it eliminates the need for enzyme purification. taylorfrancis.com The rapid growth rate and high metabolic activity of fungi also contribute to the efficiency and economic viability of this approach. taylorfrancis.com

Table 2: Key Advantages of Fungi-Mediated Biotransformation

Advantage Description
High Selectivity Fungal enzymes exhibit high regio- and stereoselectivity, enabling the production of specific metabolite isomers. researchgate.netnih.gov
Mild Reaction Conditions Biotransformations are typically carried out under mild pH, temperature, and pressure, reducing energy costs and by-product formation. nih.gov
Environmental Friendliness Reduces the use of hazardous chemicals and solvents often required in traditional organic synthesis. wisdomlib.org
Cost-Effectiveness The use of whole-cell catalysts and simple media can make the process more economical than chemical synthesis. nih.gov
Mimics Mammalian Metabolism Fungal enzyme systems, particularly cytochrome P450s, closely resemble those in mammals, making them excellent models for predicting human drug metabolism. slideshare.net

| Scalability | Microbial fermentation processes can be readily scaled up to produce larger quantities of metabolites for extensive studies. nih.gov |

Generation of Reference Standards for Research and Analytical Validation

The availability of pure and well-characterized reference standards is a prerequisite for accurate and reliable analytical method development and validation. nih.gov These standards are essential for the quantification of metabolites in biological matrices, such as plasma and urine, and for conducting detailed pharmacokinetic and pharmacodynamic studies. researchgate.net

Microbial biotransformation provides a practical and efficient means of generating these crucial reference standards. slideshare.netnih.govresearchgate.netresearchgate.net By using fungi like Cunninghamella blakesleana, researchers can produce sufficient quantities of metabolites like 10-keto-NBP (M2) to serve as analytical standards. researchgate.net This enables the development of sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise measurement of the metabolite in clinical and preclinical samples.

The generation of these standards is not only important for quantitative analysis but also for the structural elucidation of novel metabolites. The compounds produced through biotransformation can be isolated and their structures determined using various spectroscopic techniques, providing valuable insights into the metabolic pathways of a drug.

Structural Attributes and Postulated Structure Activity Relationships of 10 Keto Nbp M2

Elucidation of the 10-keto Structural Motif

The precise chemical structure of 10-keto-NBP (M2) has been determined through advanced analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The presence of a ketone group on the butyl side chain is a defining feature of this metabolite.

High-resolution mass spectrometry has been instrumental in identifying M2 by its specific mass-to-charge ratio (m/z). The fragmentation pattern observed in these analyses provides further evidence for the location of the carbonyl group. For instance, in positive detection mode, a transition of m/z 205 to 145 is a characteristic marker for M2. researchgate.net

NMR spectroscopy has provided definitive confirmation of the 10-keto structure. Analysis of the NMR data for M2 reveals significant downfield shifts in both the proton (¹H) and carbon-¹³ (¹³C) signals corresponding to the terminal methyl group (CH₃-11) of the butyl side chain. Specifically, the proton signal shifts from approximately 0.90 ppm to 2.13 ppm, and the carbon signal shifts from around 13.9 ppm to 30.4 ppm. These substantial shifts are indicative of the strong electron-withdrawing effect of an adjacent carbonyl group. Furthermore, the appearance of a new carbonyl signal in the ¹³C NMR spectrum at approximately 210.6 ppm, coupled with the disappearance of two hydrogen signals from the n-butyl side chain, solidifies the assignment of a ketone at the C-10 position.

Comparison of Structural Features with Other NBP Metabolites

The metabolic pathway of n-butylphthalide (NBP) produces several major metabolites in addition to 10-keto-NBP (M2). A comparison of their structural features highlights the chemical diversity arising from biotransformation. The primary circulating metabolites include 3-hydroxy-NBP (M3-1), 10-hydroxy-NBP (M3-2), and NBP-11-oic acid (M5-2). nih.govnih.govresearchgate.net

The key structural differences between these metabolites lie in the functional groups attached to the butyl side chain or the phthalide (B148349) core:

10-keto-NBP (M2): Possesses a carbonyl (keto) group at the C-10 position of the butyl side chain. This introduces a planar, polar keto group.

3-hydroxy-NBP (M3-1): Features a hydroxyl group on the C-3 position of the phthalide ring system. This introduces a chiral center and a hydroxyl functional group directly on the lactone ring structure.

10-hydroxy-NBP (M3-2): Has a hydroxyl group at the C-10 position of the butyl side chain. This metabolite is the direct precursor to M2 and contains a secondary alcohol group.

NBP-11-oic acid (M5-2): The terminal methyl group of the butyl side chain is oxidized to a carboxylic acid. This introduces a highly polar and acidic functional group.

Compound Name Abbreviation Key Structural Feature
10-keto-3-n-butylphthalide10-keto-NBP (M2)Ketone group at C-10 of the butyl side chain
3-hydroxy-3-n-butylphthalide3-hydroxy-NBP (M3-1)Hydroxyl group at C-3 of the phthalide ring
10-hydroxy-3-n-butylphthalide10-hydroxy-NBP (M3-2)Hydroxyl group at C-10 of the butyl side chain
3-n-butylphthalide-11-oic acidNBP-11-oic acid (M5-2)Carboxylic acid group at C-11 of the butyl side chain
n-butylphthalideNBPParent compound with an unmodified butyl side chain

Hypothesized Correlations between Chemical Structure and Potential Biological Function

The structural modifications of NBP metabolites are hypothesized to correlate with their biological activities, particularly in the context of neuroprotection, a known effect of the parent compound, NBP. nih.govnih.govimrpress.com The introduction of a ketone body-like motif in 10-keto-NBP (M2) is of particular interest.

Ketone bodies are known to have neuroprotective effects through various mechanisms, including providing an alternative energy source for the brain, reducing oxidative stress, and modulating inflammatory responses. mdpi.comnih.govjohnshopkins.edu It is plausible that the 10-keto group in M2 could confer similar neuroprotective properties. The presence of this carbonyl group may allow M2 to interact with biological targets in a manner distinct from the parent compound or its hydroxylated and carboxylated metabolites.

The polarity and hydrogen bonding potential of the functional groups on these metabolites also likely influence their ability to cross the blood-brain barrier and interact with cellular membranes and proteins. For instance, the increased polarity of the keto, hydroxyl, and carboxylic acid groups compared to the alkyl chain of NBP could alter their pharmacokinetic and pharmacodynamic profiles. While the parent compound NBP is known for its neuroprotective effects, the specific contributions of its metabolites are an area of ongoing research. The presence of the 10-keto moiety in M2 suggests a potential for unique biological activities that may complement or differ from those of NBP and its other metabolites.

Future Research Trajectories for Butylphthalide Metabolite M2 10 Keto Nbp

Definitive Elucidation of Specific Pharmacological Targets and Mechanisms of Action

While the parent compound NBP has been shown to exert neuroprotective effects through various mechanisms, the specific molecular targets and pathways modulated by its metabolite M2 (10-keto-NBP) are yet to be determined. nih.gov Future research must prioritize the identification of these targets to understand the intrinsic activity of M2. The known mechanisms of NBP, such as the modulation of inflammatory and oxidative stress pathways, provide a logical starting point for investigating M2. nih.govfrontiersin.org

Key research questions to be addressed include:

Interaction with Inflammatory Pathways: Does M2, like NBP, interact with key inflammatory signaling cascades such as the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) pathways? nih.gov Studies should investigate whether isolated M2 can suppress the activation of microglia and astrocytes. frontiersin.org A particularly interesting avenue would be to explore if M2 influences microglial polarization, specifically promoting the anti-inflammatory M2 phenotype, a known effect of the parent drug. nih.gov

Modulation of Oxidative Stress Response: NBP is known to suppress oxidative stress by targeting pathways like the Keap1/Nrf2 system. frontiersin.org It is crucial to determine if M2 possesses similar antioxidant capabilities by examining its ability to upregulate antioxidant enzymes.

Impact on Mitochondrial Function: NBP protects mitochondrial function by stabilizing membrane potential and improving bioenergetics. nih.govresearchgate.net Research should assess whether M2 can independently confer these protective effects on mitochondria, a critical factor in neuronal survival during ischemic events.

Receptor Binding and Enzyme Inhibition: High-throughput screening and molecular docking studies should be employed to identify potential binding sites for M2 on various receptors, ion channels, and enzymes that are relevant to neuroprotection.

A systematic approach to these investigations will clarify whether M2 is an active metabolite that mimics, enhances, or even antagonizes the effects of its parent compound.

Comprehensive Pharmacodynamic Studies of Isolated 10-keto-NBP (M2)

To date, the pharmacodynamic profile of isolated 10-keto-NBP (M2) has not been characterized. Understanding the relationship between the concentration of M2 and its pharmacological effect is essential for evaluating its potential contribution to the therapeutic efficacy of NBP. Future research efforts should be directed toward conducting comprehensive pharmacodynamic studies using purified M2.

These studies should include:

In Vitro Functional Assays: A battery of in vitro assays is required to quantify the biological activity of M2. These should include cell-based models of neuronal injury, such as oxygen-glucose deprivation/reperfusion (OGD/R), to determine the concentration-response relationship for M2's neuroprotective effects. termedia.pl

Target Affinity and Potency: For any identified molecular targets (as discussed in section 7.1), binding assays must be performed to determine the affinity (Kd) and functional assays to determine the potency (EC50 or IC50) of M2. This data is vital for comparing its activity to that of the parent NBP.

Selectivity Profiling: The selectivity of M2 should be assessed against a broad panel of receptors and enzymes to identify any potential off-target effects that might contribute to either its therapeutic action or potential side effects.

The data generated from these studies will be fundamental in building a complete picture of M2's pharmacological properties, independent of its precursor.

Table 1: Proposed Pharmacodynamic Studies for 10-keto-NBP (M2)

Study TypeObjectiveExample AssaysKey Parameters to Measure
In Vitro Functional Assays To determine the concentration-dependent neuroprotective effects of M2.OGD/R in neuronal cell lines (e.g., SH-SY5Y, Neuro2A), primary neuron cultures.Cell viability, apoptosis markers (caspase-3), reactive oxygen species (ROS) production.
Target Affinity & Potency To quantify the interaction of M2 with specific molecular targets.Radioligand binding assays, enzyme inhibition assays, reporter gene assays.Dissociation constant (Kd), half-maximal effective concentration (EC50), half-maximal inhibitory concentration (IC50).
Selectivity Profiling To assess the specificity of M2's biological activity.Broad-panel receptor screening (e.g., GPCRs, ion channels), kinase profiling.Percentage of inhibition or activation at a fixed concentration against a wide range of targets.

Contribution of 10-keto-NBP (M2) to the Overall Bioactivity of NBP in Vivo

A comparative in vivo research strategy should be implemented:

Direct Administration Studies: Animal models of neurological diseases, particularly ischemic stroke, should be used. termedia.pl One cohort would receive the parent drug NBP, while another would receive a directly administered dose of isolated M2. The doses should be selected to achieve clinically relevant plasma and brain concentrations.

Comparative Efficacy Evaluation: The neuroprotective outcomes should be compared between the NBP- and M2-treated groups. Key endpoints would include neurological deficit scores, infarct volume, and markers of neuroinflammation and oxidative stress in brain tissue. frontiersin.org

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To understand the contribution of an active metabolite, it is essential to know the target affinity, functional activity, and pharmacokinetics of both the parent drug and the metabolite. researchgate.net PK/PD models can be developed to correlate the exposure of both NBP and M2 with the observed therapeutic effects, helping to quantify the relative contribution of each entity.

These studies will be instrumental in determining whether M2 is a key active species responsible for a significant portion of NBP's therapeutic action.

Development of Novel Research Models for Metabolite-Specific Investigations

Investigating the specific roles of drug metabolites like 10-keto-NBP (M2) presents unique challenges, including the difficulty in synthesizing pure metabolite standards and accurately predicting human metabolism in preclinical models. nih.gov Advancing our understanding of M2 will require the development and application of sophisticated research models.

Future research should leverage and refine the following models:

In Silico and PBPK Modeling: Physiologically-based pharmacokinetic (PBPK) models can be developed to simulate the absorption, distribution, metabolism, and excretion (ADME) of NBP and the formation and clearance of M2. americanpharmaceuticalreview.com These models can help predict human exposure to the metabolite and guide the design of in vitro and in vivo studies.

Advanced In Vitro Systems: Traditional cell cultures have limitations. More advanced models like 3D hepatocyte spheroids or "gut-on-a-chip" technologies can provide a more physiologically relevant microenvironment for studying the metabolism of NBP and the subsequent actions of M2 on target cells. researchgate.netnih.gov These systems can better predict human drug metabolite profiles, especially for compounds with complex metabolic pathways. researchgate.net

Humanized Animal Models: Genetically "humanized" mouse models, in which mouse metabolic genes (like Cytochrome P450s) are replaced with their human counterparts, can offer a more accurate in vivo platform. nih.gov These models would allow for the study of M2's formation and activity within a system that more closely mimics human metabolism, overcoming some of the limitations of conventional animal models where metabolic profiles can differ significantly. nih.govnih.gov

By embracing these modern research tools, scientists can more effectively isolate and characterize the specific pharmacological contributions of the M2 metabolite, leading to a more complete understanding of NBP's mechanism of action.

Table 2: Compound Names

Abbreviation / Trivial NameFull Chemical Name
NBP3-n-butylphthalide
M210-keto-3-n-butylphthalide

Q & A

What experimental models are commonly used to study the neuroprotective mechanisms of Butylphthalide metabolite M2, and how do they inform translational research?

Type: Basic
Answer:
Common models include:

  • Ischemic stroke models : Middle cerebral artery occlusion (MCAO) in rodents to assess neuroprotection via biomarkers like VEGF, BDNF, and SOD .
  • Neuroinflammatory models : Experimental autoimmune encephalomyelitis (EAE) to study microglial polarization (e.g., M1/M2 phenotypes) using flow cytometry and cytokine profiling (IL-6, TNF-α) .
  • Oxidative stress models : MPP(+)-induced Parkinson’s disease models to evaluate mitochondrial dysfunction via assays for MDA, GSH-Px, and ATP levels .
    Methodological considerations : Randomization of animal cohorts, use of sham controls, and longitudinal cognitive assessments (e.g., MoCA scores) are critical for validity .

How can researchers resolve contradictions in reported anti-inflammatory effects of this compound across different studies?

Type: Advanced
Answer:
Contradictions may arise from:

  • Dose-dependent effects : Low vs. high doses may differentially regulate pathways like NF-κB or AMPK/Nrf2. Dose-response curves and pharmacokinetic profiling (e.g., LC-MS for metabolite quantification) are essential .
  • Model-specific variability : In vitro (e.g., LPS-stimulated microglia) vs. in vivo (stroke models) systems may show divergent cytokine release patterns. Cross-validation using multi-omics (transcriptomics + metabolomics) is recommended .
  • Confounding factors : Age, sex, and comorbidities (e.g., diabetes) influence inflammatory responses. Stratified subgroup analysis and meta-regression in systematic reviews can clarify discrepancies .

What methodological frameworks are recommended for analyzing the metabolic stability and degradation pathways of this compound?

Type: Advanced
Answer:

  • In vitro assays : Hepatic microsomal stability studies with LC-MS/MS to identify phase I/II metabolites .
  • Isotopic tracing : Use of ¹³C-labeled Butylphthalide to track metabolite M2 in urine/serum via GC-MS .
  • Computational tools : Molecular docking (e.g., AutoDock Vina) and homology modeling (SWISS-MODEL) to predict enzyme-metabolite interactions (e.g., CYP450 isoforms) .
    Validation : Compare results with databases like MetaboLights for pathway enrichment analysis .

How should researchers design studies to evaluate the dual role of this compound in modulating oxidative stress and neuroinflammation?

Type: Basic
Answer:

  • Biomarker panels : Measure oxidative stress markers (MDA, SOD) and inflammatory cytokines (IL-6, TNF-α) in parallel using ELISA or multiplex assays .
  • Time-course experiments : Assess temporal changes post-treatment (e.g., 24h, 72h) to differentiate acute vs. chronic effects .
  • Control groups : Include antioxidants (e.g., NAC) or anti-inflammatory agents (e.g., dexamethasone) as comparators .

What advanced techniques are used to characterize the receptor-ligand interactions of this compound in neuroprotection?

Type: Advanced
Answer:

  • Surface plasmon resonance (SPR) : Quantify binding affinity to targets like TLR4 or Nrf2 .
  • CRISPR/Cas9 knockout models : Validate functional roles of receptors (e.g., PGAM5 in necroptosis) .
  • Single-cell RNA sequencing : Identify cell-type-specific responses (e.g., neurons vs. microglia) to M2 .

What are the ethical and regulatory considerations for retaining biological samples in studies involving this compound?

Type: Advanced
Answer:

  • Informed consent : Specify sample retention duration/purpose (e.g., future metabolomic studies) during ethics review .
  • Data anonymization : Use coded identifiers for samples linked to clinical data (NIHSS scores, biomarker levels) .
  • Compliance : Adhere to EU Commission Regulation 2018/2005 for chemical safety reporting and data transparency .

How can researchers integrate metabolomic and proteomic data to elucidate the mechanism of this compound in vascular cognitive impairment?

Type: Advanced
Answer:

  • Multi-omics integration : Use MetaboAnalyst 2.0 for co-expression networks linking metabolites (e.g., M2) with proteins (e.g., BDNF, IGF-1) .
  • Pathway enrichment : Map enriched KEGG pathways (e.g., "Neurotrophin signaling") using MBROLE2 .
  • Machine learning : Apply random forest models to identify predictive biomarkers from high-dimensional data .

What statistical approaches are robust for analyzing small-sample studies on this compound?

Type: Basic
Answer:

  • Non-parametric tests : Mann-Whitney U for non-normally distributed data (e.g., cytokine levels) .
  • Bootstrapping : Estimate confidence intervals for effect sizes (e.g., changes in MoCA scores) .
  • Correction for multiple comparisons : Use Benjamini-Hochberg FDR adjustment in omics studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.